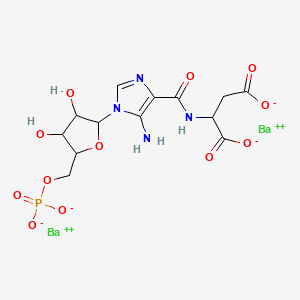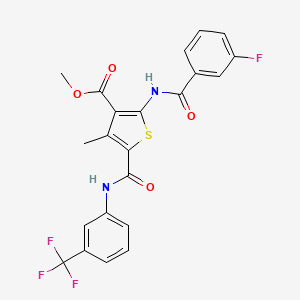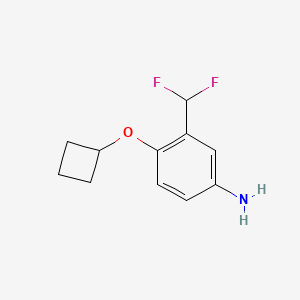
6-Chloro-5-ethoxy-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-ethoxy-pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and a cyano group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves heating the reactants under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-ethoxy-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine amines.
Applications De Recherche Scientifique
6-Chloro-5-ethoxy-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups are key functional groups that participate in binding interactions with enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the ethoxy group, making it less lipophilic and potentially less reactive in certain contexts.
5-Ethoxy-2-pyridinecarbonitrile: Lacks the chloro group, which may reduce its ability to participate in certain nucleophilic substitution reactions.
6-Chloro-2-pyridinecarbonitrile: Lacks the ethoxy group, similar to 6-Chloropyridine-2-carbonitrile.
Uniqueness
6-Chloro-5-ethoxy-pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and ethoxy groups allows for a broader range of chemical modifications and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-chloro-5-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-7-4-3-6(5-10)11-8(7)9/h3-4H,2H2,1H3 |
Clé InChI |
VMTFYOITGTUHTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









methanamine](/img/structure/B12076449.png)



![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)


